molecular formula C15H22N4S B3060903 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- CAS No. 105981-34-8

1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)-

Cat. No. B3060903
M. Wt: 290.4 g/mol
InChI Key: UOEYTEJMUSPCGZ-UHFFFAOYSA-N
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Patent
US04968792

Procedure details

The compound prepared in Example 1 (13.00 g, 28.2 mmol) was converted to the freebase by washing a methylene chloride solution of the compound with saturated aqueous sodium bicarbonate. After drying over Na2SO4, filtration, and evaporation in vacuo, the residue was dissolved in 400 mL of methanol. To this solution was added 4 mL of hydrazine (124 mmol) and the reaction was refluxed overnight. The resulting solution was evaporated in vacuo. The residue was redissolved in methylene chloride and washed with aqueous sodium carbonate. The aqueous layer was re-extracted with 2 additional portions of methylene chloride. The combined organic layers were dried with Na2SO4, filtered and evaporated to yield 8.07 g of free base. A 1 g sample of free base was crystallized from isopropanol with the addition of 4N HCl in isopropanol to yield 500 mg of the title compound as the dihydrochloride hydrate, m.p. 262°-265° C.
Name
compound
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][CH2:18][CH2:19][N:20]3C(=O)C4C(=CC=CC=4)C3=O)[CH2:12][CH2:11]2)=[N:2]1.NN>>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([N:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][CH2:18][CH2:19][NH2:20])[CH2:14][CH2:15]2)=[N:2]1

Inputs

Step One
Name
compound
Quantity
13 g
Type
reactant
Smiles
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCCCN2C(C1=CC=CC=C1C2=O)=O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
by washing a methylene chloride solution of the compound with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4, filtration, and evaporation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 400 mL of methanol
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in methylene chloride
WASH
Type
WASH
Details
washed with aqueous sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with 2 additional portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 8.07 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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